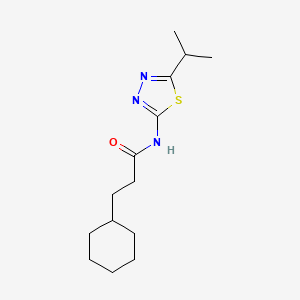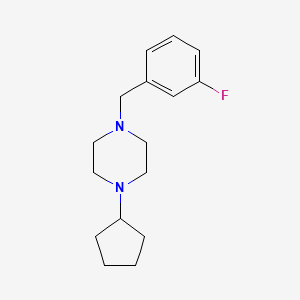![molecular formula C20H17FO4 B5785891 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one, commonly known as 'FLOT', is a synthetic compound that belongs to the family of coumarin derivatives. FLOT is a potent inhibitor of human cytochrome P450 1A2 (CYP1A2) enzyme, which plays a crucial role in the metabolism of many drugs and xenobiotics.
Mécanisme D'action
FLOT acts as a competitive inhibitor of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one by binding to the active site of the enzyme. The binding affinity of FLOT for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is higher than that of other coumarin derivatives, such as 7-ethoxycoumarin and 7-ethoxy-4-trifluoromethylcoumarin. FLOT inhibits the metabolism of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one substrates by preventing their access to the active site of the enzyme.
Biochemical and Physiological Effects:
FLOT has been shown to have no significant toxicity or adverse effects on the liver or other organs in animal models. FLOT has also been found to be stable in various biological matrices, including plasma, liver microsomes, and rat brain homogenates. FLOT has been used to investigate the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug-induced liver injury and drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using FLOT as a research tool is its high selectivity and potency for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition. FLOT has been shown to have minimal or no inhibitory activity against other cytochrome P450 enzymes, such as CYP2C9, CYP2D6, and CYP3A4. However, the use of FLOT in in vivo experiments may be limited by its poor solubility and bioavailability. FLOT is also not suitable for studying the effects of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition on drugs that are primarily metabolized by other cytochrome P450 enzymes.
Orientations Futures
Several future directions can be explored to further investigate the potential of FLOT as a research tool. These include:
1. Development of more potent and selective 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibitors based on the structure of FLOT.
2. Investigation of the effects of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition on the metabolism and toxicity of new and emerging drugs.
3. Exploration of the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug-drug interactions and drug-induced liver injury.
4. Evaluation of the use of FLOT as a biomarker for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one activity in clinical studies.
5. Investigation of the pharmacokinetics and pharmacodynamics of FLOT in animal models and humans.
Conclusion:
In conclusion, FLOT is a synthetic compound that has gained significant attention as a research tool for investigating the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug metabolism and toxicity. FLOT is a potent and selective inhibitor of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one, and has been used to study the effects of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition on drug metabolism, drug-drug interactions, and drug-induced liver injury. While FLOT has several advantages as a research tool, its use in in vivo experiments may be limited by its poor solubility and bioavailability. Further research is needed to explore the potential of FLOT as a research tool in various fields of pharmacology and toxicology.
Méthodes De Synthèse
The synthesis of FLOT involves the condensation reaction between 4-fluoroacetophenone and 3,4,7-trimethylcoumarin in the presence of potassium hydroxide and acetic acid. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. The purity of FLOT can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
FLOT has gained significant attention in recent years due to its potential as a research tool for investigating the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug metabolism and toxicity. FLOT has been used to inhibit 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one activity in various in vitro and in vivo models, including human liver microsomes, rat liver slices, and zebrafish embryos. FLOT has also been shown to be a potent inhibitor of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one-mediated metabolism of caffeine, theophylline, and other drugs.
Propriétés
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWSGPSDQMTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)




![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)